molecular formula C12H14N2O2 B10825018 N-Formylcytisine, (-)- CAS No. 881022-37-3

N-Formylcytisine, (-)-

Cat. No.: B10825018
CAS No.: 881022-37-3
M. Wt: 218.25 g/mol
InChI Key: PCYQRXYBKKZUSR-ZJUUUORDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Formylcytisine, (-)- typically involves the formylation of cytisine. One common method includes the reaction of cytisine with formic acid or formic anhydride under controlled conditions . The reaction is usually carried out at elevated temperatures to facilitate the formylation process.

Industrial Production Methods: Industrial production of N-Formylcytisine, (-)- is less common due to its natural abundance in Maackia amurensis. when synthesized industrially, the process involves large-scale extraction and purification techniques, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-Formylcytisine, (-)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Mechanism of Action

Properties

CAS No.

881022-37-3

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde

InChI

InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m1/s1

InChI Key

PCYQRXYBKKZUSR-ZJUUUORDSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C=O

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O

Origin of Product

United States

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